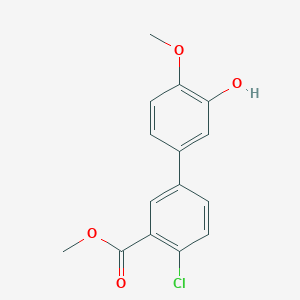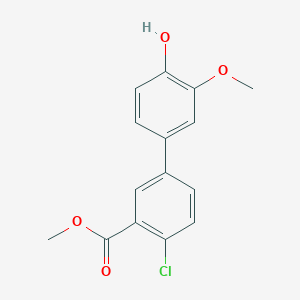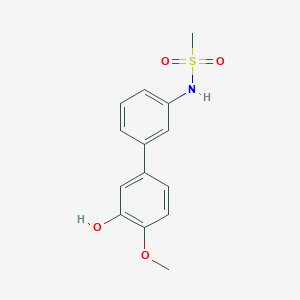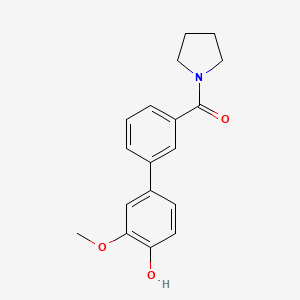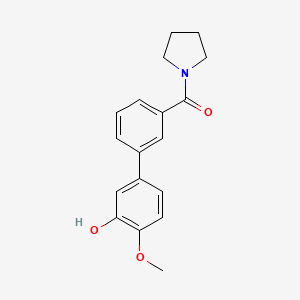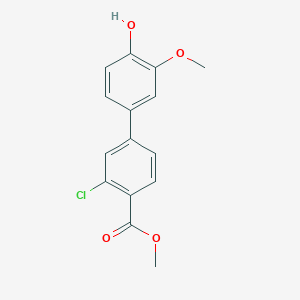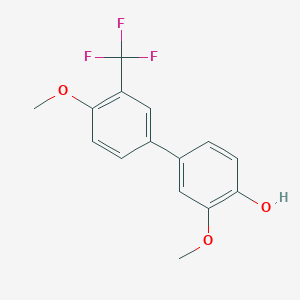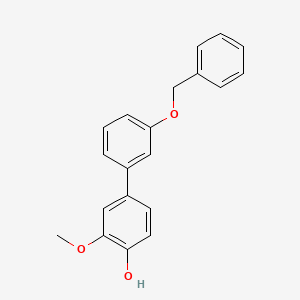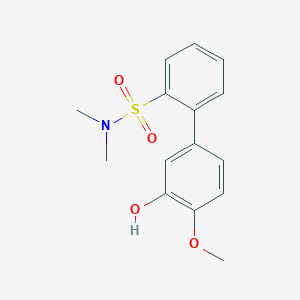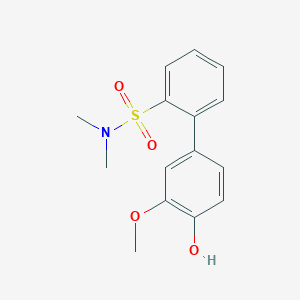
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% (4-DMS-2MP) is a chemical compound with a wide variety of applications in scientific research. It is a white to off-white crystalline powder with a melting point of around 140°C. 4-DMS-2MP has been used in a range of fields, including organic synthesis, drug discovery, and biochemistry. In
Applications De Recherche Scientifique
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used in organic synthesis as a starting material for the preparation of other compounds such as 4-(2-N,N-dimethylsulfamoylphenyl)acetic acid. It has also been used in drug discovery, where it has been utilized as a building block for the synthesis of novel compounds. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in biochemistry, where it has been used as a substrate for the study of enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed that the compound binds to certain enzymes, such as cytochrome P450, and alters their activity. This binding alters the activity of the enzyme, which can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that the compound can affect the activity of certain enzymes, such as cytochrome P450, which can lead to changes in biochemical and physiological processes. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been shown to have antioxidant properties, which may be beneficial in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of around 140°C, which makes it suitable for use in a variety of experiments. Additionally, it is relatively easy to synthesize, which makes it cost-effective. However, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% also has some limitations. For example, the compound is not water-soluble, which can limit its use in certain experiments. Additionally, the mechanism of action of the compound is not well understood, which can make it difficult to predict the effects of the compound in certain experiments.
Orientations Futures
There are several potential future directions for 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%. One potential direction is to further explore the mechanism of action of the compound and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential applications of the compound in drug discovery and organic synthesis. Finally, further research could be conducted to explore the potential for 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% to be used as an antioxidant or as a starting material for the synthesis of other compounds.
Méthodes De Synthèse
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% can be synthesized from 2-methoxyphenol and N,N-dimethylsulfamoyl chloride. The reaction is conducted in a two-step process. In the first step, the 2-methoxyphenol is reacted with N,N-dimethylsulfamoyl chloride in an aqueous medium to form 4-(2-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol. In the second step, the 4-(2-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol is purified by recrystallization and then dried to obtain the desired product.
Propriétés
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-16(2)21(18,19)15-7-5-4-6-12(15)11-8-9-13(17)14(10-11)20-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUGYGXHKHFWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380399.png)

